Product packaging for Acetanilide-d8(Cat. No.:CAS No. 22778-17-2)

Acetanilide-d8

Cat. No.: B3044127
CAS No.: 22778-17-2
M. Wt: 143.21 g/mol
InChI Key: FZERHIULMFGESH-JGUCLWPXSA-N
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Description

Acetanilide-d8 is a deuterated stable isotope of acetanilide where eight hydrogen atoms have been replaced by deuterium. This compound is primarily valued in research as an internal standard in mass spectrometry-based analytical techniques, helping to ensure accurate quantification of standard acetanilide in complex biological and environmental samples . The parent compound, acetanilide (CAS 103-84-4), is a simple amide with the formula C8H9NO and a molecular weight of 135.16 g/mol . Historically, acetanilide itself was introduced into medicine in the 19th century as an analgesic and antipyretic agent (known as Antifebrin), but its clinical use was discontinued due to toxic side effects, including methemoglobinemia . Subsequent research revealed that its analgesic and antipyretic properties are primarily due to its active metabolite, paracetamol (acetaminophen) . Beyond its historical and metabolic significance, acetanilide serves as a key intermediate in the synthesis of other chemicals, including sulfa drugs, dyes, and rubber accelerators . In laboratory settings, its synthesis from aniline and acetic anhydride was a classic organic chemistry experiment . This compound is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and to conduct a comprehensive risk assessment prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B3044127 Acetanilide-d8 CAS No. 22778-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERHIULMFGESH-JGUCLWPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C([2H])([2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22778-17-2
Record name 22778-17-2
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Synthetic Strategies and Methodologies for Acetanilide D8

Deuteration Approaches for Phenylacetamides

The preparation of deuterated phenylacetamides like Acetanilide-d8 can be achieved through various methods that allow for selective or total deuteration.

Selective Deuteration at the Phenyl Moiety

Deuteration of the phenyl ring in acetanilide (B955) can be accomplished using several catalytic systems. One method involves a Platinum on carbon (Pt/C) catalyzed hydrogen-deuterium (H-D) exchange reaction. sci-hub.se In this approach, deuterium (B1214612) oxide (D₂O) serves as the deuterium source, and the reaction is mediated by in situ-generated hydrogen gas from isopropyl alcohol. sci-hub.se This technique has been shown to be effective for deuterating aromatic compounds, including N-phenylacetamide, without reducing carbonyl functionalities. sci-hub.se

Another strategy employs deuterated trifluoroacetic acid (CF₃COOD) or deuterated trifluoromethanesulfonic acid (CF₃SO₃D), which act as both the solvent and the deuterium source. researchgate.netresearchgate.net These methods facilitate electrophilic deuteration of the aromatic ring under relatively mild conditions. researchgate.net For instance, using deuterated trifluoromethanesulfonic acid can achieve high deuterium incorporation at the aromatic positions of para-substituted aromatic amines and amides at room temperature with short reaction times. researchgate.net

Copper-catalyzed dehalogenative deuteration offers another route for selective deuteration of the aryl group. rsc.org This method utilizes a heterogeneous copper catalyst and D₂O in a water-gas shift reaction to replace halogen substituents on the aromatic ring with deuterium. rsc.org This approach is notable for its functional group tolerance, leaving formyl and cyano groups intact. rsc.org

The following table summarizes different methods for selective deuteration at the phenyl moiety of acetanilide:

Table 1: Methods for Selective Phenyl Deuteration of Acetanilide
Method Catalyst/Reagent Deuterium Source Key Features
H-D Exchange Platinum on Carbon (Pt/C) D₂O with isopropyl alcohol In situ H₂ generation; preserves carbonyl groups. sci-hub.se
Electrophilic Deuteration Deuterated Trifluoroacetic Acid (CF₃COOD) / Deuterated Trifluoromethanesulfonic Acid (CF₃SO₃D) CF₃COOD / CF₃SO₃D Acts as both solvent and deuterium source; mild conditions. researchgate.netresearchgate.net
Dehalogenative Deuteration Heterogeneous Copper Catalyst D₂O High functional group tolerance; replaces halogens with deuterium. rsc.org

Selective Deuteration at the Acetyl Moiety

Selective deuteration of the acetyl group in acetanilide can be achieved through methods targeting the α-carbon of the carbonyl group. One such method involves the reaction of aniline (B41778) with deuterated acetic anhydride (B1165640) ( (CD₃CO)₂O ). This is a direct acetylation approach where the deuterium is introduced via the acetylating agent.

Another approach is the chemoselective deuterodefluorination of trifluoro- and difluoroalkylacetamides. sioc-journal.cn This strategy utilizes a deuterated 4-dimethylaminopyridine-boryl radical (DMAP-BD₂•) which attacks the amide oxygen, initiating a spin-center shift that leads to the deuteration of the acetyl group. sioc-journal.cn

Electrochemical methods can also be employed. For example, the electrolysis of 2-halo-N-phenylacetamides in the presence of D₂O can lead to significant deuterium incorporation at the α-position of the resulting phenylacetamide, proceeding through a carbanion intermediate. nsf.govresearchgate.net

Total Deuteration Pathways for this compound

The total synthesis of this compound, where both the phenyl and acetyl groups are deuterated (CD₃CONHC₆D₅), typically involves a multi-step process combining the strategies mentioned above. isotope.comsigmaaldrich.com A common route starts with the deuteration of aniline to produce aniline-d₅. This can be achieved through H-D exchange reactions under acidic conditions or using catalytic methods. Subsequently, the deuterated aniline-d₅ is acetylated using a deuterated acetylating agent, such as deuterated acetic anhydride ( (CD₃CO)₂O ) or deuterated acetyl chloride (CD₃COCl), to yield this compound. ijirset.com

The synthesis can be summarized in the following steps:

Deuteration of Aniline: Aniline is treated with a deuterium source, such as D₂O in the presence of a catalyst (e.g., Pd/C) or a strong deuterated acid, to produce aniline-2,3,4,5,6-d₅. mdpi.com

Acetylation of Aniline-d₅: The resulting aniline-d₅ is then reacted with a deuterated acetylating agent like acetic anhydride-d₆ or acetyl chloride-d₃ to form N-(phenyl-d₅)acetamide-d₃, which is this compound. ijirset.comiscientific.org

Reaction Optimization and Yield Enhancement in Deuterated Acetanilide Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and isotopic purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of non-deuterated acetanilide, which provides insights applicable to its deuterated counterpart, the reaction of aniline with acetic anhydride is a common method. byjus.com The use of zinc dust can prevent the oxidation of aniline during the reaction. byjus.com The yield of acetanilide can be influenced by the reaction time and the concentration of the acid used. sciencemadness.org For instance, increasing the reaction time from 4 to 8 hours has been shown to improve the yield. sciencemadness.org

For deuteration reactions, the choice of deuterium source and catalyst is critical. In Pd/C-catalyzed H-D exchange reactions, the combination of a palladium catalyst with aluminum and D₂O can provide an efficient and environmentally friendly system for deuteration. mdpi.com The in situ generation of deuterium gas from the reaction of aluminum with D₂O, assisted by the palladium catalyst, allows for high deuterium incorporation under mild conditions. mdpi.com

Continuous flow chemistry has also emerged as a powerful tool for optimizing deuteration reactions. nih.govresearchgate.netcolab.ws Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher selectivity, and enhanced safety, especially when handling reactive intermediates or expensive deuterated reagents. nih.govresearchgate.net

The following table highlights key optimization parameters and their impact on the synthesis of deuterated acetanilides:

Table 2: Reaction Optimization Parameters
Parameter Effect on Reaction Example
Catalyst Influences reaction rate and selectivity. Pd/C facilitates H-D exchange; mdpi.com Copper catalysts enable dehalogenative deuteration. rsc.org
Deuterium Source Determines the site and extent of deuteration. D₂O is a common and inexpensive source; juniperpublishers.com deuterated acids offer high efficiency. researchgate.net
Solvent Affects solubility and reactivity of reagents. DMF is used in electrochemical deuteration; nsf.gov deuterated acids can act as both solvent and reagent. researchgate.net
Temperature Controls reaction rate and can influence side reactions. Mild temperatures are preferred to maintain selectivity. mdpi.com
Reaction Time Affects the completeness of the reaction and yield. Longer reaction times can lead to higher yields in some acetylation methods. sciencemadness.org
Flow Chemistry Enables precise control over reaction conditions. Can improve yield, selectivity, and safety in deuteration reactions. nih.govresearchgate.net

Evaluation of Synthetic Pathway Efficiencies and Scalability for this compound

The efficiency of a synthetic pathway for this compound is evaluated based on several factors, including chemical yield, isotopic purity, cost of reagents, number of synthetic steps, and ease of purification. Scalability, the ability to produce larger quantities of the compound, is also a critical consideration.

Direct H-D exchange methods using catalysts like Pt/C or Pd/C with D₂O are often attractive due to the low cost of the deuterium source. sci-hub.semdpi.com However, these methods may require elevated temperatures and can sometimes lead to a distribution of deuterated isotopologues, which may necessitate purification to obtain the desired this compound with high isotopic purity.

Syntheses involving stoichiometric deuterated reagents, such as deuterated acetic anhydride or deuterated acids, can offer higher isotopic purity and predictability. researchgate.netsioc-journal.cn However, these reagents are generally more expensive, which can be a limiting factor for large-scale synthesis. juniperpublishers.com

Flow chemistry presents a promising avenue for improving both the efficiency and scalability of this compound synthesis. nih.govresearchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for faster and more controlled reactions. researchgate.net This can lead to higher yields and purities while minimizing waste. Furthermore, scaling up production in a flow system can often be achieved by running the system for a longer duration or by using multiple reactors in parallel, which can be more straightforward than scaling up traditional batch processes. nih.gov

Electrochemical methods also offer potential for scalability and efficiency. nsf.gov These methods can often be performed at room temperature and can be scaled up by using larger electrodes and reaction cells. The use of D₂O as the deuterium source also makes this an economically viable option. nsf.gov

Green Chemistry Considerations in the Synthesis of Deuterated Organic Compounds

The principles of green chemistry are increasingly being applied to the synthesis of deuterated compounds, including this compound, to minimize environmental impact and improve sustainability. scielo.org.mx

Key Green Chemistry Principles in Deuterated Synthesis:

Use of Greener Solvents and Reagents: Utilizing water (D₂O) as both a solvent and a deuterium source is a key green chemistry approach, as it is non-toxic and abundant. mdpi.comjuniperpublishers.com The use of hazardous organic solvents is minimized or replaced with more environmentally benign alternatives.

Catalysis: The use of heterogeneous catalysts, such as Pd/C or Pt/C, is preferred over stoichiometric reagents. sci-hub.semdpi.com These catalysts can often be recovered and reused, reducing waste and cost.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like direct H-D exchange have high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is possible with some catalytic and electrochemical methods, reduces energy consumption. researchgate.netmdpi.com Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. acs.org

Flow Chemistry: Continuous flow processes can contribute to greener synthesis by improving reaction control, reducing reaction volumes, minimizing waste generation, and enhancing safety. nih.govresearchgate.netcolab.ws

Renewable Feedstocks: While not directly applicable to the core synthesis of this compound from aniline, the broader field of deuterated compound synthesis is exploring the use of renewable starting materials.

An example of a greener synthetic approach is the Pd/C-Al-D₂O system, which uses an environmentally benign catalyst and generates deuterium gas in situ from D₂O, avoiding the need to handle flammable D₂ gas directly. mdpi.com Similarly, electrochemical methods that use water as a solvent and operate at ambient temperature align well with green chemistry principles. nsf.gov

Advanced Spectroscopic Characterization of Acetanilide D8

Vibrational Spectroscopy of Acetanilide-d8

Vibrational spectroscopy techniques, such as Far-Infrared (FIR) and Fourier Transform Infrared (FTIR) spectroscopy, along with Raman spectroscopy, are crucial for elucidating the vibrational modes of molecules. Deuteration in this compound leads to characteristic shifts in these vibrational frequencies, providing insights into bond strengths, molecular symmetry, and intermolecular interactions.

Far-Infrared Spectroscopic Analysis and Lattice Dynamics

Far-Infrared (FIR) spectroscopy probes low-frequency vibrations, typically below 400 cm⁻¹, which are often associated with intermolecular interactions and lattice dynamics in crystalline solids azom.com. For this compound, FIR spectroscopy can reveal information about the collective motions of molecules within the crystal lattice and how these motions are affected by isotopic substitution. Studies on acetanilide (B955) and its deuterated derivatives have identified several low-frequency absorption bands that are sensitive to temperature and isotopic composition researchgate.netresearchgate.net. These bands are often assigned to lattice phonons, which describe the vibrational modes of the crystal lattice researchgate.net.

Research indicates that FIR spectra of this compound exhibit specific absorption bands in the low-frequency region. For instance, bands have been observed around 31, 42, 64, 80, and 106 cm⁻¹ in the FIR spectra of deuterated acetanilide at low temperatures researchgate.net. These modes are generally considered to be anharmonic lattice phonons, showing temperature-dependent frequency shifts and narrowing of bandwidths upon cooling researchgate.net. The presence of these bands in deuterated species, with comparable energies and intensities to their protonated counterparts, aids in understanding the dynamics of the crystal structure researchgate.net.

Table 3.1.1: Observed Far-Infrared Absorption Bands in this compound

Band (cm⁻¹)Temperature (K)Assignment (Tentative)
~315Lattice phonon
~425Lattice phonon
~645Lattice phonon
~805Lattice phonon
~1065Lattice phonon

Note: Data primarily derived from studies on deuterated acetanilide isotopomers, including D8-ACN researchgate.net. Specific assignments can be complex and subject to ongoing research.

Fourier Transform Infrared (FTIR) Spectroscopy for Deuterium (B1214612) Vibrational Assignments

FTIR spectroscopy is widely used to identify functional groups and characterize molecular vibrations, including stretching and bending modes. In this compound, FTIR analysis is particularly valuable for assigning vibrations involving deuterium atoms. The substitution of hydrogen with deuterium leads to a predictable shift in vibrational frequencies due to the change in reduced mass. According to the harmonic oscillator model, the vibrational frequency is proportional to the square root of the force constant divided by the reduced mass (ν ∝ √(k/μ)). Doubling the mass of hydrogen to deuterium (μ_D ≈ 2 * μ_H) results in a frequency shift, typically a downshift (lower wavenumber), by a factor of approximately √2 libretexts.org.

Key functional groups in acetanilide, such as the amide group (–CONH–), exhibit characteristic vibrations that are sensitive to deuteration. The amide I band (primarily C=O stretching) and the amide II band (coupling of N–H bending and C–N stretching) are significantly affected by N-H deuteration royalsocietypublishing.orgias.ac.inias.ac.inescholarship.org. For this compound, the N–D stretching and bending modes will appear at lower frequencies compared to the corresponding N–H modes in non-deuterated acetanilide royalsocietypublishing.orgias.ac.inias.ac.in. Studies on deuterated acetanilide species have shown that many bands arise from modes that are not localized in small groups, indicating complex coupling between different molecular vibrations and lattice effects royalsocietypublishing.org. The interpretation of FTIR spectra for this compound thus relies on comparing the spectra of protonated and deuterated forms to identify deuterium-specific vibrations and understand the extent of vibrational coupling ias.ac.inias.ac.inresearchgate.net.

Raman Spectroscopic Probes of Molecular Vibrations in this compound

Raman spectroscopy complements FTIR by probing vibrational modes through inelastic scattering of light. It is sensitive to molecular vibrations, including those involving C-H and C-D bonds, as well as skeletal vibrations and lattice modes azom.comresearchgate.net. In this compound, Raman spectroscopy can provide further insights into molecular vibrations and their behavior under varying conditions, such as pressure aps.org.

Research on acetanilide and its deuterated analogues has revealed that Raman spectra can exhibit specific features related to molecular dynamics. For instance, a mode observed in the 70-120 cm⁻¹ range in deuterated acetanilide (ACN-D) has been noted, showing strong temperature dependence researchgate.net. Furthermore, Raman studies have investigated anomalous vibrational modes in acetanilide, often attributed to nonlinear phenomena like Davydov solitons, which can be influenced by isotopic substitution researchgate.netescholarship.orgresearchgate.net. The comparison of Raman spectra between protonated and deuterated forms helps in assigning specific modes and understanding the role of hydrogen bonding and molecular coupling in these phenomena researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable technique for determining molecular structure and dynamics. The introduction of deuterium into this compound leads to measurable effects on NMR spectra, primarily through deuterium isotope effects (DIE) on chemical shifts and coupling constants.

Deuterium Isotope Effects on Proton and Carbon Chemical Shifts

Deuterium isotope effects (DIE) refer to the changes in NMR chemical shifts and coupling constants that occur when a hydrogen atom is replaced by deuterium. These effects arise from changes in vibrational zero-point energies and, to a lesser extent, equilibrium bond lengths due to the mass difference between hydrogen and deuterium nih.gov. For ¹³C NMR, these effects can be observed for carbons directly bonded to deuterium (one-bond effect, ¹Δ¹³C), carbons separated by two bonds (two-bond effect, ²Δ¹³C), and even further through the molecular framework (long-range effects) nih.govrsc.orgualberta.ca. Typically, deuteration at a site leads to an upfield shift (a negative isotope effect) for directly bonded carbons, while effects on carbons further away can be positive or negative depending on the electronic and structural environment nih.govrsc.orgualberta.ca.

While specific ¹H and ¹³C NMR chemical shifts for this compound are not detailed in the provided search results, it is well-established that the deuteration of the amide N–H and methyl C–H groups in acetanilide would lead to observable isotope effects. The N–D bond in this compound would result in a significant change in the ¹H NMR signal for the amide proton, likely appearing as a triplet or a broadened singlet depending on the solvent and exchange rate, with a different chemical shift compared to the N–H proton. Similarly, ¹³C NMR signals of carbons bonded to or near deuterated positions would exhibit shifts. For example, the methyl carbon (CH₃) would show a different chemical shift in this compound compared to its protonated counterpart due to the deuteration of the phenyl ring or amide group. The study of these effects in similar systems demonstrates that DIE can be used to assign specific sites of deuteration and to probe the electronic and structural properties of the molecule nih.govrsc.orgualberta.ca.

Advanced NMR Techniques for Structural Elucidation of Deuterated Organic Compounds

Advanced NMR techniques, particularly two-dimensional (2D) NMR experiments, are invaluable for the structural elucidation of complex organic molecules, including isotopically labeled compounds like this compound solubilityofthings.comnumberanalytics.comresearchgate.netipb.pt. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide crucial information about connectivity between nuclei and their spatial proximity solubilityofthings.comnumberanalytics.comresearchgate.netslideshare.net.

For this compound, these techniques can be employed to:

Confirm Deuteration Sites: By analyzing proton-deuterium exchange or by comparing spectra of protonated and deuterated samples, specific sites of deuterium incorporation can be identified. For example, HSQC experiments can reveal the direct ¹³C-¹H (or ¹³C-¹H) correlations, and the absence or significant alteration of these correlations at deuterated positions provides evidence for substitution solubilityofthings.comnumberanalytics.com.

Assign ¹³C and ¹H Spectra: 2D NMR experiments help in unambiguously assigning ¹H and ¹³C signals by establishing correlations. For instance, HMBC can reveal long-range correlations (two or three bonds) between carbons and protons, which are critical for piecing together the molecular structure, especially when dealing with deuterated species where direct correlations might be absent solubilityofthings.comnumberanalytics.comslideshare.net.

Investigate Isotope Effects: Advanced NMR methods can be used to precisely measure and analyze the subtle chemical shift changes (DIE) that occur due to deuteration, providing deeper insights into molecular dynamics and hydrogen bonding nih.govrsc.orgualberta.caresearchgate.net.

The application of these advanced NMR techniques allows researchers to build a comprehensive understanding of the molecular structure and dynamics of this compound, leveraging the specific spectral changes induced by deuterium substitution.

High-Resolution Mass Spectrometric Analysis of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confirmation of isotopic labeling. This is particularly vital for isotopically labeled standards like this compound, ensuring their suitability for quantitative analysis and metabolic studies.

Accurate Mass Determination for Isotopic Purity Assessment

Accurate mass determination using HRMS is fundamental for confirming the molecular formula and, consequently, the isotopic purity of this compound. The technique measures the mass-to-charge ratio (m/z) of ions with exceptional precision, typically within a few parts per million (ppm) usp.br. This high degree of accuracy allows for the unambiguous assignment of a molecular formula, distinguishing it from isobaric compounds (compounds with the same nominal mass but different elemental compositions).

For this compound, the expected exact mass is approximately 143.1186 Da, reflecting the incorporation of eight deuterium atoms into the acetanilide structure (C8H1D8NO) lgcstandards.comnih.gov. In contrast, undeuterated acetanilide (C8H9NO) has an exact mass of approximately 135.0684 Da chemsrc.commassbank.eu. The difference of about 8.05 Da between these masses serves as a direct indicator of the complete deuteration of the eight hydrogen atoms in this compound. The isotopic purity, often specified as the percentage of deuterium atoms incorporated, is typically reported as ≥ 98 atom % D for high-quality standards sigmaaldrich.com. Advances in mass spectrometry, such as time-of-flight (TOF) analyzers, have further enhanced the resolution between isotopes, enabling more precise extraction and quantification of labeled compounds almacgroup.com.

Table 1: Comparison of Accurate Masses

CompoundMolecular FormulaExact Mass (Da)
AcetanilideC8H9NO135.0684
This compoundC8H1D8NO143.1186

This precise mass measurement is a critical step in assessing the isotopic purity of this compound, ensuring that the sample predominantly consists of the fully deuterated species rather than partially deuterated or undeuterated analogues.

Table 2: Isotopic Purity and Mass Characterization of this compound

ParameterValueSource
Isotopic Purity (Deuterium)≥ 98 atom % D sigmaaldrich.com
Nominal Mass143-
Mass Shift relative to Acetanilide+8 Da (M+8) sigmaaldrich.com
Molecular Ion Exact Mass143.1186 Da lgcstandards.comnih.gov

Fragmentation Pattern Elucidation and Isotope Distribution Analysis

Fragmentation patterns, generated through techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provide invaluable structural information acdlabs.com. For deuterated compounds, these patterns are analogous to their non-deuterated counterparts but are shifted in mass due to the presence of deuterium. This shift allows for the confirmation of the deuterium's location within the molecule and the analysis of isotope distribution.

Acetanilide typically undergoes fragmentation via cleavage of the amide bond or the acetyl group. Common fragmentation pathways for undeuterated acetanilide include the loss of the acetyl group (CH3CO, 43 Da) to yield the anilinium ion (C6H5NH+, m/z 92), or the loss of the acetamido group (NHCOCH3, 57 Da) to yield the phenyl cation (C6H5+, m/z 77) massbank.eumiamioh.edu.

For this compound, which is structurally represented as C6D5NHCOCD3, these fragmentation events will result in mass shifts corresponding to the deuterated fragments. For instance:

The parent ion (M+) shifts from m/z 135.0684 for acetanilide to m/z 143.1186 for this compound, a shift of +8.05 Da due to the eight deuterium atoms lgcstandards.comnih.gov.

The loss of the deuterated acetyl group (CD3CO, 46 Da) from this compound would yield the C6D5NH+ fragment, expected at m/z 98.0809 (an increase of 6.036 Da compared to the undeuterated fragment).

The loss of the deuterated acetamido group (NHCOCD3, 60 Da) from this compound would result in the C6D5+ fragment, expected at m/z 83.0700 (an increase of 6.036 Da compared to the undeuterated fragment).

Table 3: Representative Fragmentation Shifts in this compound (Note: These are illustrative shifts based on common fragmentation pathways of acetanilide, adjusted for the d8 labeling. Exact fragment masses depend on specific ionization and fragmentation conditions.)

Undeuterated Fragment (Nominal m/z)Deuterated Fragment (Nominal m/z)Explanation of Shift
M+ (135)M+ (143)Parent ion shift due to 8 deuterium atoms (+8 Da)
C6H5NH+ (92)C6D5NH+ (98)Loss of CD3CO (46 Da) from C6D5NHCOCD3
C6H5+ (77)C6D5+ (83)Loss of NHCOCD3 (60 Da) from C6D5NHCOCD3

Isotope distribution analysis involves examining the relative intensities of these shifted fragment ions. The distribution of peaks in the mass spectrum reflects the isotopic composition of the molecule, confirming the presence and location of deuterium atoms and providing further evidence for the structural integrity of this compound. HRMS, with its ability to resolve isotopic peaks, is crucial for accurate isotope distribution analysis, distinguishing between different isotopologues and quantifying their relative abundances measurlabs.comalmacgroup.com.

Computational Chemistry and Theoretical Modeling of Acetanilide D8

Density Functional Theory (DFT) Studies on Acetanilide-d8

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a primary tool for studying molecules like this compound.

Geometry Optimization and Conformational Analysis

A foundational step in the computational analysis of this compound would involve geometry optimization using DFT methods, likely with functionals such as B3LYP combined with a basis set like 6-311++G(d,p). This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For the non-deuterated acetanilide (B955), studies have shown that the molecule predominantly exists in a trans configuration, where the phenyl ring and the methyl group are on opposite sides of the C-N amide bond. A similar conformational preference would be expected for this compound, though subtle differences in bond lengths and angles may arise due to the increased mass of deuterium (B1214612).

Table 1: Predicted Conformational Properties of this compound (Hypothetical Data)

Property Value Method
Most Stable Conformer Trans DFT/B3LYP
Rotational Barrier (C-N) ~14-15 kcal/mol DFT/B3LYP
Relative Energy (Cis) ~2.5-3.0 kcal/mol DFT/B3LYP

Prediction of Vibrational Spectra and Anharmonicity Effects

DFT calculations are instrumental in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For this compound, the substitution of hydrogen with deuterium would cause significant shifts in the vibrational frequencies, particularly for modes involving the movement of these atoms (e.g., C-D stretching and bending).

The harmonic approximation, which is the initial output of these calculations, often deviates from experimental results. Therefore, accounting for anharmonicity is crucial for accurate predictions. Anharmonic calculations, such as those using Vibrational Perturbation Theory (VPT2), provide corrections to the harmonic frequencies, leading to better agreement with experimental spectra. These calculations are more computationally intensive but are essential for understanding the complex vibrational behavior, including overtones and combination bands.

Electronic Structure Calculations and Quantum Mechanical Properties

DFT is also employed to calculate various quantum mechanical properties by analyzing the electronic structure of this compound. This includes the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transport properties. Other properties such as the molecular electrostatic potential (MEP), dipole moment, and charge distribution (e.g., Mulliken or Natural Bond Orbital analysis) would provide insights into the molecule's polarity and reactive sites. While deuteration does not alter the electronic potential energy surface, it can subtly influence properties derived from vibrational averaging.

Molecular Dynamics Simulations to Investigate Dynamic Behavior of this compound

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound in various environments, such as in a crystal lattice or in solution. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular motions over time. This approach would be valuable for understanding processes like conformational changes, solvent interactions, and the dynamics of hydrogen/deuterium bonding within a condensed phase. The use of a reactive force field, such as ReaxFF, could further allow for the simulation of chemical reactions and heat transfer processes.

Theoretical Calculation of Isotope Effects in this compound Systems

The primary differences between Acetanilide and this compound stem from isotope effects. Theoretical calculations are essential for quantifying these effects on both kinetic and equilibrium properties. The change in mass upon deuteration significantly affects the zero-point vibrational energy (ZPVE) of the molecule. This change in ZPVE is the fundamental origin of most equilibrium isotope effects.

Kinetic isotope effects (KIEs), which describe the change in reaction rate upon isotopic substitution, can also be calculated. For a reaction involving the cleavage of a bond to a deuterium atom, the rate is typically slower than for the corresponding hydrogen atom. Theoretical models, often based on transition state theory, can predict the magnitude of the KIE, providing valuable mechanistic insights into chemical reactions involving this compound.

Applications of Acetanilide D8 As an Internal Standard in Analytical Chemistry

Methodological Development for Quantitative Analysis Using Acetanilide-d8

The development of precise and accurate quantitative methods often relies on the judicious selection of internal standards. This compound’s properties make it suitable for a range of chromatographic and spectrometric techniques.

Table 1: Impact of this compound on Precision in GC-MS Analysis

ParameterWithout this compoundWith this compound
Mean Analyte Concentration (µg/mL)10.510.2
Standard Deviation (SD)1.20.3
Relative Standard Deviation (RSD)11.4%2.9%
Number of Replicates55

Note: Data is hypothetical and illustrative, demonstrating the typical improvement in precision.

This compound is particularly valuable in Liquid Chromatography-Mass Spectrometry (LC-MS), especially in bioanalytical applications or when dealing with complex sample matrices prone to matrix effects annlabmed.orgwuxiapptec.commyadlm.org. Matrix effects, such as ion suppression or enhancement, can significantly alter the ionization efficiency of an analyte, leading to inaccurate quantification wuxiapptec.comchromatographyonline.com. As a stable isotope-labeled internal standard (SIL-IS), this compound shares nearly identical chemical and physical properties with acetanilide (B955), including comparable extraction recovery and ionization behavior wuxiapptec.comscispace.com. This ensures that both the analyte and this compound are affected similarly by matrix components during MS detection. By using the ratio of the analyte's signal to the internal standard's signal, these matrix-induced variations can be effectively normalized, leading to more accurate and reliable quantitative results wuxiapptec.comchromatographyonline.com.

Table 2: Effect of this compound on Analyte Recovery in LC-MS Bioanalysis

Sample MatrixAnalyte Recovery (No IS)Analyte Recovery (with this compound)
Plasma78%95%
Serum72%93%
Urine85%96%

Note: Data is hypothetical and illustrative, showing enhanced recovery with the use of an internal standard.

While specific studies detailing this compound in MALDI-MS are less common, the principles of using stable isotope-labeled internal standards (SIL-IS) are directly applicable acs.orgnih.govcovalx.com. In quantitative MALDI-MS, SIL-ISs are preferred due to their similar physical and chemical properties to the analyte, including ionization efficiency, which is crucial for accurate quantification acs.org. This compound would be expected to behave analogously to acetanilide during sample preparation and the MALDI ionization process. This similarity allows it to compensate for variations in sample homogeneity, matrix crystallization, and instrumental fluctuations, which are common challenges in quantitative MALDI-MS acs.orgcovalx.com. By employing this compound, researchers can achieve more reliable quantification of acetanilide or structurally similar compounds, ensuring that variations in the ionization process are effectively managed acs.org.

Table 3: Linearity of Calibration Curve in MALDI-MS using this compound

Analyte Concentration RangeCalibration Curve R² (without IS)Calibration Curve R² (with this compound)
10-1000 ng/mL0.9750.998

Note: Data is hypothetical and illustrative. A proper internal standard generally improves the linearity of calibration curves.

Precision and Accuracy Enhancement through Deuterated Internal Standard Calibrationcymitquimica.comepa.gov

The primary benefit of using a deuterated internal standard like this compound is the significant enhancement of precision and accuracy in quantitative analyses monadlabtech.comscioninstruments.comclearsynth.comnumberanalytics.com. By adding a known, constant amount of this compound to all samples, standards, and blanks, a reliable internal reference is established. Quantitative calculations are then based on the ratio of the analyte's signal to the internal standard's signal scioninstruments.com. This ratio-based calibration strategy effectively normalizes variations arising from inconsistent injection volumes, sample losses during preparation, or fluctuations in instrument sensitivity monadlabtech.comscioninstruments.comnumberanalytics.com. For instance, if sample losses occur during transfer or if instrument response varies, both the analyte and the internal standard are expected to be affected proportionally. This maintains a stable ratio, leading to more precise and accurate concentration determinations scioninstruments.comclearsynth.com.

Table 4: Mitigation of Matrix Effects by this compound in LC-MS/MS

Matrix TypeAnalyte/IS Ratio (Sample 1)Analyte/IS Ratio (Sample 2)Analyte/IS Ratio (Sample 3)%CV of Analyte/IS Ratio
Biological Fluid A0.850.880.861.7%
Biological Fluid B1.121.151.131.4%

Note: Data is hypothetical and illustrative. Lower %CV of the analyte-to-IS ratio indicates effective compensation for matrix effects.

Mitigation of Matrix Effects and Sample Preparation Variability by Isotopic Analogueepa.gov

Compound List

this compound

Acetanilide

Mechanistic Investigations Utilizing Deuterium Isotope Effects of Acetanilide D8

Kinetic Isotope Effect (KIE) Studies with Acetanilide-d8

The kinetic isotope effect (KIE) is a phenomenon where isotopically substituted molecules react at different rates. princeton.edu By comparing the reaction rate of a molecule containing a carbon-hydrogen (C-H) bond to its counterpart with a carbon-deuterium (C-D) bond, significant insights into the reaction mechanism can be gained. nih.gov The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to break. princeton.edunih.gov This difference in bond energy leads to a slower reaction rate when a C-D bond is cleaved in the rate-determining step, a phenomenon known as a primary kinetic isotope effect. nih.govslideshare.net

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. slideshare.netpediaa.comlibretexts.org For this compound, this would be evident in reactions where a C-D or N-D bond is cleaved in the slowest step. The magnitude of the primary KIE, expressed as the ratio of rate constants (kH/kD), is typically between 1 and 8 and provides information about the transition state of the reaction. nih.govlibretexts.org For example, a larger KIE value often suggests a transition state where the hydrogen/deuterium atom is symmetrically shared between the donor and acceptor atoms. princeton.eduslideshare.net

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. slideshare.netpediaa.comlibretexts.org These effects are generally smaller than primary KIEs and are categorized based on the position of the isotope relative to the reaction center. libretexts.org For instance, in a reaction involving the carbonyl group of this compound, deuteration of the phenyl ring or the methyl group could induce secondary KIEs. These effects are often attributed to changes in hybridization or hyperconjugation between the ground state and the transition state. libretexts.org

Reaction Mechanism Elucidation and Transition State Identification

Kinetic isotope effects are instrumental in elucidating reaction mechanisms. For instance, in the acetylation of aniline (B41778) to form acetanilide (B955), the reaction proceeds via nucleophilic attack of the aniline's amino group on acetic anhydride (B1165640). uobasrah.edu.iqchegg.com If this step were rate-determining, deuterating the amino group (N-D) would likely produce a primary KIE.

The magnitude of the KIE can also help to characterize the transition state. A high primary KIE value often indicates a linear and symmetric transition state where the hydrogen is being transferred. slideshare.net Conversely, smaller KIEs might suggest an earlier (reactant-like) or later (product-like) transition state. princeton.edu By studying reactions such as the nitration of acetanilide, where an electrophilic aromatic substitution occurs, the use of this compound could help determine the nature of the intermediates and the transition states involved in the addition of the nitro group. researchgate.net

Isotope Effects in Chemical Transformation Pathways

The application of this compound allows for the detailed examination of various chemical transformation pathways. For example, in enzyme-catalyzed reactions, solvent isotope effects (using D₂O instead of H₂O) can reveal the role of proton transfers in the catalytic mechanism. mdpi.com In the context of acetanilide, which can undergo hydrolysis back to aniline and acetic acid, using D₂O as the solvent could help determine if proton transfer from water is involved in the rate-limiting step. patsnap.com

The following table illustrates hypothetical KIE values and their potential interpretations for a reaction involving this compound.

Reaction TypeIsotopic SubstitutionkH/kDPotential Interpretation
N-H Bond CleavageN-deuteration6.5Symmetric H-transfer in the transition state.
Aromatic C-H Bond CleavagePhenyl-ring deuteration4.2C-H bond breaking is part of the rate-determining step.
HydrolysisMethyl-group deuteration1.1Secondary KIE; change in hyperconjugation at the transition state.
Enzyme-catalyzed oxidationPhenyl-ring deuteration>5Hydride abstraction is the rate-limiting step. nih.gov

Deuterium Isotope Effects on Molecular Properties and Reactivity

Beyond influencing reaction rates, the substitution of hydrogen with deuterium can also perturb molecular properties such as hydrogen bonding and equilibrium positions.

Influence of Deuteration on Hydrogen Bonding Dynamics

Deuterium forms stronger hydrogen bonds (or more accurately, "deuterium bonds") than protium (B1232500). nih.govnih.gov This is a consequence of the lower zero-point energy of the D-X stretching vibration compared to the H-X bond, which leads to a shorter and stronger bond. nih.gov This phenomenon, known as the Ubbelohde effect, can be observed through spectroscopic techniques. mdpi.com

The following table shows typical vibrational frequency shifts observed upon N-deuteration of acetanilide, indicating changes in bonding and interactions. ias.ac.in

Vibrational ModeAcetanilide (cm⁻¹)N-Deuterated Acetanilide (cm⁻¹)Change (cm⁻¹)
N-H Stretch~3280~2440 (N-D Stretch)~ -840
Amide II (N-H bend)~1550~1100 (N-D bend)~ -450
Amide III~1320~960~ -360

Note: These are approximate values based on typical amide behavior and spectroscopic studies. ias.ac.in

Isotopic Perturbation of Equilibrium Studies

Deuterium substitution can shift the position of a chemical equilibrium. nih.gov This is known as an Equilibrium Isotope Effect (EIE) and arises from the differences in the zero-point energies of the reactants and products. columbia.edu According to the principle that deuterium prefers to be in the more stiffly bonded environment, an equilibrium will shift in the direction that places the deuterium atom in the state with the higher vibrational force constant. columbia.edu

For example, in an acid-base equilibrium, deuterating the acidic proton can alter the pKa value. mdpi.com If this compound were involved in a proton transfer equilibrium, the position of that equilibrium would be expected to shift compared to the non-deuterated species. The study of EIEs can provide valuable thermodynamic information about the relative stability of isotopically substituted molecules in different chemical environments. nih.gov The method of isotopic perturbation of equilibrium is sensitive enough to determine even small isotope effects, providing a precise tool for studying reaction thermodynamics. nih.gov

Environmental Fate and Transformation of Deuterated Organic Compounds: Acetanilide D8 Case Study

Pathways and Kinetics of Environmental Degradation of Deuterated Compounds

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For Acetanilide-d8, the key pathways of degradation include hydrolysis, photolysis, and microbial biotransformation. The kinetics of these processes dictate the compound's half-life in different environmental compartments.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The stability of a compound to hydrolysis is a critical factor in its environmental persistence, particularly in aquatic systems.

Table 1: Hydrolytic Stability of Acetanilide (B955)

pH RangeTemperature (°C)Hydrolysis Percentage (5 days)Environmental Significance
4 - 950< 10%Not an important removal process in aquatic systems. oecd.org

Note: Data is for the non-deuterated compound, Acetanilide.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This process can be a significant degradation pathway for compounds present in the upper layers of water bodies and on soil surfaces.

Acetanilide is not expected to undergo direct photolysis in water because it lacks functional groups that absorb UV light in the environmentally relevant spectrum. oecd.org However, in the atmosphere, it is expected to degrade rapidly through reactions with photochemically-produced hydroxyl radicals. oecd.org The estimated half-life for this atmospheric reaction is approximately 31 hours. oecd.org

The introduction of deuterium (B1214612) atoms in this compound is unlikely to significantly alter the primary mechanisms of photolytic degradation. The fundamental process of reacting with hydroxyl radicals in the atmosphere would still be the dominant pathway. The presence of a carbonyl group and unsaturated bonds in the molecule are factors that can influence the rate of photolytic degradation. pharmaguideline.com

Table 2: Estimated Atmospheric Photolytic Half-Life of Acetanilide

Degradation PathwayReactantEstimated Half-Life
Indirect PhotolysisHydroxyl Radicals~31 hours oecd.org

Note: Data is for the non-deuterated compound, Acetanilide.

Microbial biotransformation is a key process in the degradation of many organic compounds in the environment. Microorganisms can utilize organic chemicals as a source of carbon and energy, leading to their breakdown and removal from the environment.

Studies on the non-deuterated acetanilide have demonstrated its susceptibility to microbial degradation. It is considered to be readily biodegradable, with a biodegradation of 68.7% after 14 days in a MITI I test. oecd.org Various microbial cultures have been shown to hydroxylate acetanilide to form products such as 2'-hydroxyacetanilide and 4'-hydroxyacetanilide. nih.govnih.gov A consortium of microbes, including Rhodococcus erythropolis and Aspergillus ustus, has been shown to completely degrade acetanilide by first converting it to aniline (B41778). researchgate.net

While specific studies on the microbial biotransformation of this compound are limited, the general principles of microbial degradation are expected to apply. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which could potentially lead to a kinetic isotope effect, possibly resulting in a slower rate of microbial degradation for the deuterated compound compared to its non-deuterated counterpart. However, the fundamental metabolic pathways are likely to be similar. The use of microbial biotransformation is a growing field for producing metabolites of various compounds. frontiersin.orgresearchgate.net

Table 3: Microbial Degradation of Acetanilide

TestResultClassification
MITI I68.7% degradation after 14 days oecd.orgReadily Biodegradable oecd.org

Note: Data is for the non-deuterated compound, Acetanilide.

Environmental Modeling of Deuterated Chemical Persistence and Distribution

Environmental models are valuable tools for predicting the persistence and distribution of chemicals in the environment. osti.gov These models use a chemical's physical and chemical properties, along with environmental parameters, to estimate its fate in different compartments such as air, water, soil, and sediment. cefic-lri.org

For this compound, its persistence and distribution would be modeled based on properties analogous to acetanilide. Acetanilide has a measured Koc value of 27, indicating very high mobility in soil. nih.gov Its estimated Henry's Law constant of 6.2 x 10⁻⁹ atm-cu m/mole suggests that volatilization from moist soil or water surfaces is not a significant process. nih.gov An EQC model of fugacity level I indicates that acetanilide will be distributed mainly to water. oecd.org

Research on Deuterium Isotope Fractionation in Environmental Processes

Deuterium isotope fractionation refers to the partitioning of deuterium and hydrogen isotopes between different substances or phases during physical, chemical, or biological processes. This phenomenon can provide valuable insights into the sources and transformation pathways of organic compounds in the environment.

The difference in zero-point energy between a C-D bond and a C-H bond is the primary reason for isotope fractionation. mdpi.com The C-D bond is stronger, leading to preferential breaking of the C-H bond during chemical reactions. mdpi.com This can result in the enrichment of deuterium in the residual reactant and depletion in the product.

In the context of this compound, environmental degradation processes such as microbial biotransformation and photolysis could lead to deuterium isotope fractionation. For example, if microbial enzymes preferentially cleave C-H bonds over C-D bonds during the metabolism of this compound, the remaining undegraded fraction would become progressively enriched in deuterium.

Studying the stable isotope composition of deuterated compounds and their degradation products can help elucidate the mechanisms and extent of degradation in the environment. While specific research on deuterium isotope fractionation of this compound in environmental processes was not found in the reviewed literature, the principles of isotope fractionation are well-established and would be applicable. Such studies could be a valuable tool for tracking the fate of deuterated compounds in complex environmental systems.

Advanced Research Perspectives and Future Directions for Acetanilide D8

Development of Novel Spectroscopic Probes Using Acetanilide-d8

The distinct physical and chemical properties of deuterated compounds, particularly their altered vibrational frequencies and mass, make them valuable components in the development of spectroscopic probes. Deuterium (B1214612) substitution can lead to subtle but measurable shifts in infrared (IR) and Raman spectra, which can be exploited for sensing or labeling applications unam.mxwikipedia.org. This compound, with its eight deuterium atoms, presents an opportunity to create probes with unique spectral signatures.

Research could focus on incorporating this compound into molecular frameworks designed to interact with specific analytes or environments. The altered vibrational modes due to deuteration could serve as a reporter signal, detectable by IR or Raman spectroscopy, indicating the presence or concentration of the target. For instance, if this compound were part of a larger molecule designed to bind a specific protein, the vibrational changes upon binding could be monitored. Furthermore, the mass difference between this compound and its non-deuterated counterpart allows for differentiation using mass spectrometry, a technique widely used in analytical chemistry and proteomics thalesnano.comscielo.org.mx. The development of this compound-based fluorescent probes or chemosensors, where the deuterium label influences photophysical properties or binding affinities, represents a promising avenue for future research.

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger structures. Deuteration can influence these interactions, including hydrogen bonding and van der Waals forces, due to changes in bond strength and vibrational frequencies nsf.govacs.orgrsc.org. The C-D bond is generally stronger and has a lower vibrational frequency than the C-H bond, which can subtly alter molecular recognition and self-assembly processes.

This compound, with its phenyl ring and amide group, possesses functional groups capable of participating in various non-covalent interactions. Research could explore how the deuteration of the phenyl ring and the acetyl group in this compound affects its ability to form hydrogen bonds, engage in π-π stacking, or participate in host-guest complexation. Studies investigating deuterium equilibrium isotope effects (DEIE) in supramolecular receptors have shown that isotopic substitution can provide insights into the driving forces of molecular recognition nsf.govrsc.org. By designing supramolecular hosts that selectively bind this compound over its non-deuterated analog, researchers could probe the specific contributions of deuteration to binding affinity and selectivity. This could lead to the development of novel supramolecular materials with tunable properties for applications in sensing, separation, or catalysis.

Integration of Computational and Experimental Approaches for Deuterated Systems

The synergy between computational modeling and experimental validation is crucial for understanding the behavior of complex molecules, especially isotopically labeled ones. Computational methods, such as Density Functional Theory (DFT), can predict and explain the spectroscopic properties, electronic structure, and reaction mechanisms of molecules like this compound researchgate.netbanglajol.infousna.edu. By performing calculations on this compound, researchers can predict how deuterium substitution affects its vibrational frequencies (IR and Raman), NMR chemical shifts, and bond strengths.

Experimental techniques can then be employed to validate these predictions. For instance, comparing the IR spectra of acetanilide (B955) and this compound can confirm predicted vibrational shifts, providing direct evidence of the impact of deuteration unam.mxresearchgate.net. Similarly, NMR spectroscopy can reveal differences in chemical shifts or relaxation times due to the presence of deuterium wikipedia.orgstudymind.co.uksavemyexams.com. Integrating computational predictions with experimental data allows for a deeper understanding of the deuterium isotope effect on the properties of this compound, guiding the design of experiments and the interpretation of results. This combined approach is essential for optimizing the use of this compound in advanced applications, such as developing precise spectroscopic probes or understanding its role in complex chemical systems.

Expanding Applications of Deuterated Internal Standards beyond Current Scope

Deuterated compounds are widely recognized for their utility as internal standards (IS) in quantitative analytical techniques, particularly in mass spectrometry (MS) and chromatography-coupled MS (LC-MS/GC-MS) thalesnano.comscielo.org.mxwiseguyreports.comsimsonpharma.comresolvemass.cachromatographyonline.comnih.govwuxiapptec.comscioninstruments.comscispace.comtexilajournal.comacs.org. This compound, as a stable isotope-labeled analog, is well-suited for this role because it co-elutes with the analyte (acetanilide) and exhibits nearly identical physicochemical properties, while being distinguishable by its mass difference nih.gov. This allows for accurate compensation of variations in sample preparation, injection volume, and detector response, leading to improved accuracy and precision in quantitative analyses.

While this compound is already employed as an internal standard, its applications can be expanded. This includes its use in emerging analytical techniques that require highly specific and sensitive quantification. For example, in complex biological matrices, where matrix effects can be significant, this compound can provide robust quantification of acetanilide or related compounds wuxiapptec.comscispace.com. Furthermore, its application could extend to environmental monitoring, food safety analysis, or forensic science, where precise identification and quantification of trace organic compounds are critical. Research into the stability of the deuterium label in this compound under various analytical conditions and across different matrices is crucial for expanding its reliable use. Exploring its application in quantitative NMR (qNMR) or as a standard in techniques like diffusion-ordered NMR spectroscopy (DOSY) could also broaden its utility griffith.edu.au. The development of standardized protocols and validation studies for new applications will be key to realizing the full potential of this compound as an internal standard.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Acetanilide-d8 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuteration of acetanilide using deuterated reagents (e.g., D2O or D3PO4) under controlled conditions. Isotopic purity is confirmed via <sup>1</sup>H NMR, where proton signals should be absent in deuterated positions. Mass spectrometry (MS) further validates the molecular ion peak at m/z 143.21 (C8H2D8NO) . For reproducibility, detailed protocols must specify reaction temperature, solvent purity, and purification steps (e.g., recrystallization or column chromatography) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>13</sup>C NMR detects deuterium incorporation via splitting patterns; absence of proton signals in deuterated aromatic positions confirms isotopic labeling .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the isotopic distribution, ensuring ≥98% chemical purity and 99 atom % D .
  • FT-IR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm<sup>-1</sup>) and absence of impurities .
  • Data must be cross-referenced with unlabeled acetanilide (CAS 103-84-4) to confirm deuteration efficiency .

Q. How should isotopic purity be quantified, and what are common sources of error?

  • Methodological Answer : Quantify deuterium content using isotope ratio mass spectrometry (IRMS) or <sup>2</sup>H NMR. Errors may arise from:

  • Incomplete deuteration : Optimize reaction time and catalyst loading.
  • Proton exchange : Store samples in anhydrous solvents to prevent H/D exchange with ambient moisture .
  • Instrument calibration : Regular calibration with deuterated standards (e.g., DMSO-d6) ensures accuracy .

II. Advanced Research Questions

Q. How can researchers design kinetic studies using this compound to investigate isotope effects in reaction mechanisms?

  • Methodological Answer :

  • Experimental Design : Compare reaction rates of this compound vs. unlabeled acetanilide in nucleophilic substitution or hydrolysis reactions. Use stopped-flow techniques for rapid kinetic measurements.
  • Data Analysis : Calculate kinetic isotope effects (KIE) using the formula kH/kD. A KIE >1 indicates deuterium’s impact on transition-state stabilization .
  • Controls : Include solvent-matched controls (e.g., D2O vs. H2O) to isolate isotopic effects .

Q. How should contradictory data on deuterium’s thermodynamic stability in this compound be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (temperature, solvent purity) to rule out procedural variability .
  • Advanced Spectroscopy : Use <sup>2</sup>H NMR relaxation studies to assess deuterium’s rotational and vibrational entropy contributions .
  • Computational Modeling : Density functional theory (DFT) simulations can predict bond dissociation energies and compare them with experimental data .

Q. What methodologies are recommended for integrating this compound into isotopic tracing studies in metabolic pathways?

  • Methodological Answer :

  • Tracer Design : Administer this compound in cell cultures or model organisms; track deuterium incorporation via LC-MS/MS.
  • Data Interpretation : Use metabolic flux analysis (MFA) to quantify isotope redistribution. Normalize data against unlabeled controls to correct for natural abundance .
  • Ethical Considerations : Adhere to institutional guidelines for isotopic tracer use in biological systems .

Q. How can statistical approaches improve the interpretation of this compound data in complex matrices?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish isotopic patterns from background noise in mass spectra .
  • Error Propagation : Quantify uncertainties in purity measurements using Monte Carlo simulations .
  • Thresholds : Define acceptable signal-to-noise ratios (SNR >10) for MS data to ensure reliability .

Q. What protocols ensure reproducibility when sharing this compound research data?

  • Methodological Answer :

  • Data Management : Publish raw NMR/MS spectra and synthetic protocols in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .
  • Metadata Standards : Include CAS numbers (22778-17-2 for this compound), solvent history, and instrument calibration details .
  • Peer Review : Pre-submission validation by independent labs minimizes reproducibility issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.